molecular formula C18H19NO B14577311 3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 61190-79-2

3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14577311
CAS No.: 61190-79-2
M. Wt: 265.3 g/mol
InChI Key: HDUXHCVERHGIJZ-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones This compound is characterized by the presence of a benzyl(methyl)amino group attached to a dihydroindenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-2,3-dihydro-1H-inden-1-one with benzylamine and formaldehyde under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium on carbon, can enhance the reaction rate and yield. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    PRL-8-53: Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate hydrochloride

    Nicardipine Related Compound B: 3-{2-[Benzyl(methyl)amino]ethyl}-5-methyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine 3,5-dicarboxylate oxalate

Uniqueness

3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features, including the indenone core and the benzyl(methyl)amino group. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

61190-79-2

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

3-[benzyl(methyl)amino]-2-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C18H19NO/c1-13-17(15-10-6-7-11-16(15)18(13)20)19(2)12-14-8-4-3-5-9-14/h3-11,13,17H,12H2,1-2H3

InChI Key

HDUXHCVERHGIJZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=CC=CC=C2C1=O)N(C)CC3=CC=CC=C3

Origin of Product

United States

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